Chlorodimedone
Overview
Description
Chlorodimedone, also known as 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, is an organic compound with the molecular formula C8H11ClO2. It is a derivative of cyclohexanedione and is characterized by the presence of a chlorine atom and two methyl groups attached to the cyclohexane ring. This compound is known for its electrophilic nature, making it reactive with electron-rich compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorodimedone can be synthesized through the chlorination of dimedone (5,5-dimethyl-1,3-cyclohexanedione). The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The process is carried out under controlled conditions to ensure selective chlorination at the desired position on the cyclohexane ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Chlorodimedone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted cyclohexanedione derivatives.
Scientific Research Applications
Chlorodimedone has found extensive applications in scientific research across various domains:
Mechanism of Action
Chlorodimedone exerts its effects through its electrophilic nature, allowing it to react with electron-rich compounds. In enzymatic reactions, such as those catalyzed by chloroperoxidase, this compound undergoes halogenation, forming covalent bonds with substrates. The mechanism involves the formation of an intermediate compound, which then reacts with the target molecule .
Comparison with Similar Compounds
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Lacks the chlorine atom, making it less reactive in electrophilic substitution reactions.
Monochlorodimedone: Similar structure but with different reactivity due to the presence of only one chlorine atom.
Uniqueness: this compound’s unique electrophilic nature and reactivity with electron-rich compounds distinguish it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-chloro-5,5-dimethylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBIHUAWDXUCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223260 | |
Record name | Chlorodimedone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-89-7 | |
Record name | Chlorodimedone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorodimedone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Chlorodimedone in studying haloperoxidases?
A1: this compound (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) serves as a model substrate for studying the activity of haloperoxidases, particularly chloroperoxidase (CPO). These enzymes catalyze the halogenation of organic compounds using halides and hydrogen peroxide. This compound's reactivity with CPO, as opposed to free chlorine, makes it a valuable tool for investigating the mechanism of direct chlorine transfer from the enzyme to the substrate .
Q2: How does the structure of this compound contribute to its use in studying halogenation reactions?
A2: this compound's structure allows researchers to differentiate between enzyme-mediated and free halogen-mediated reactions. Studies comparing the relative substrate specificities of this compound and other substrates in reactions with the CPO-H2O2-Cl system versus the hypochlorite-Cl system reveal that this compound exhibits a higher specificity for the CPO-H2O2-Cl system. This difference suggests that this compound predominantly undergoes halogenation through direct chlorine transfer from the enzyme rather than through a free oxidized halogen intermediate like hypochlorite .
Q3: Can you provide an example of how this compound is used to study novel enzymes?
A3: In a study focusing on the identification of novel haloperoxidases from marine environments, researchers used this compound to test the activity of newly discovered enzymes. They successfully demonstrated that E. coli cells expressing chimeric genes encoding for these novel haloperoxidases could effectively utilize potassium bromide (KBr) or potassium chloride (KCl) to halogenate this compound . This finding highlights the utility of this compound as a tool for characterizing the activity of potentially valuable biocatalysts.
Q4: Aside from haloperoxidase studies, is this compound used in other research areas?
A4: Yes, this compound is also utilized in synthetic organic chemistry. For example, it can be used as a starting material to synthesize 2-acylresorcinols, compounds with potential biological activity. This synthesis involves a two-step process: first, chlorination of a 2-acyl-1,3-cyclohexanedione derivative using either N-chlorosuccinimide (NCS) or molecular chlorine, followed by aromatization in a heated solution of hydrogen chloride in dimethylformamide. This method has been successfully employed to produce various 2-acylresorcinols, including 2-acetylresorcinol, 2-propionylresorcinol, and 2-isobutyrylresorcinol .
Q5: Are there alternative substrates to this compound for studying haloperoxidases?
A5: Yes, other substrates can be used to study haloperoxidases, and the choice often depends on the specific research question. Common alternatives include monothis compound, antipyrine, and barbituric acid. Researchers often compare the kinetic parameters and substrate specificities of different substrates to gain insights into the enzyme's mechanism and potential applications .
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